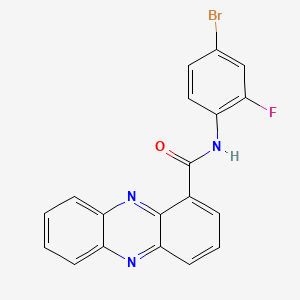

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide

説明

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrFN3O/c20-11-8-9-14(13(21)10-11)24-19(25)12-4-3-7-17-18(12)23-16-6-2-1-5-15(16)22-17/h1-10H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMRCXSQHYPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. Common methods include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods typically involve the use of specific reagents and conditions to facilitate the formation of the phenazine core structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

化学反応の分析

Synthetic Route

The compound is synthesized through a multi-step process involving Jourdan-Ullmann coupling and amidation (Figure 1) :

Step 1: Phenazine-1-carboxylic acid (PCA) synthesis

-

Jourdan-Ullmann coupling : 2-Bromo-3-nitrobenzoic acid reacts with substituted anilines in the presence of Cu(I) catalysts to form 2-((aryl)amino)-3-nitrobenzoic acid intermediates .

-

Reductive ring closure : Sodium borohydride reduces the nitro group and facilitates cyclization under basic conditions, yielding phenazine-1-carboxylic acid derivatives .

Step 2: Amidation with 4-bromo-2-fluoroaniline

-

Activation of PCA : The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride) .

-

Nucleophilic substitution : The acyl chloride reacts with 4-bromo-2-fluoroaniline in the presence of a base (e.g., N-ethylmorpholine) to form the target carboxamide .

Jourdan-Ullmann Coupling

-

Substrates : 2-Bromo-3-nitrobenzoic acid + substituted aniline.

-

Catalysts : Cu(I) (e.g., CuCl, Cu powder).

-

Outcome : Forms nitro-substituted diarylamine intermediates (e.g., 2-((4-bromo-2-fluorophenyl)amino)-3-nitrobenzoic acid) .

Sodium Borohydride Reductive Cyclization

-

Reduction : Nitro groups are reduced to amines, enabling intramolecular cyclization.

Amidation

-

Reagents : Acyl chloride + 4-bromo-2-fluoroaniline.

-

Yield : ~50% for structurally similar phenazine carboxamides .

Functionalization and Derivatives

The bromo and fluoro substituents on the phenyl ring are introduced via the aniline precursor 4-bromo-2-fluoroaniline . Halogenation of the phenazine core (e.g., at positions 6–9) can further diversify the scaffold using N-bromosuccinimide (NBS) .

Biological Relevance

-

Antibacterial activity : Halogenated phenazines (e.g., 2-bromo-1-hydroxyphenazine) exhibit potent activity against Staphylococcus aureus (MIC = 6.25 μM) .

-

Antifungal properties : PCA amides show nanomolar efficacy against Rhizoctonia solani .

Experimental Data

Stability and Degradation

Phenazine-1-carboxamides are stable under ambient conditions but degrade via microbial pathways (e.g., Mycobacterium fortuitum oxidizes PCA to 1,2-dihydroxyphenazine) .

科学的研究の応用

Biological Applications

Antimicrobial Properties

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide has demonstrated strong antimicrobial activity against several pathogens. Its effectiveness against fungal phytopathogens, such as Fusarium oxysporum and Rhizoctonia solani, is noteworthy. The compound disrupts cellular processes within these organisms, leading to cell wall damage and nutrient imbalances, which inhibit their growth .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the mitochondrial pathway, activating caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 . The effective concentration range for inducing cytotoxicity is reported to be between 32 to 40 µM .

Chemical Properties and Reactions

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions that enhance its utility in research:

- Oxidation : Can be oxidized to form different phenazine derivatives.

- Reduction : Reduction reactions modify the phenazine core, leading to functionalized derivatives.

- Substitution : Nucleophilic substitution can introduce diverse functional groups into the phenazine structure.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Industrial Applications

The stability and redox properties of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide make it suitable for various industrial applications. Its use as a catalyst in chemical processes is particularly promising due to its ability to facilitate reactions without being consumed in the process.

Research Findings

Recent studies have highlighted the compound's efficacy in diverse applications:

Table 1: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Candida albicans | 64 |

| Fusarium oxysporum | 32 |

| Rhizoctonia solani | 40 |

This table summarizes the antifungal activity of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide against various fungal strains, indicating its potential as an antifungal agent in agricultural settings.

Antifungal Efficacy Against Phytopathogens

A study demonstrated that N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide effectively inhibited the growth of Fusarium graminearum and Rhizoctonia solani, showcasing its potential for agricultural applications in managing plant diseases .

Antitumor Activity in Cancer Research

In vitro studies revealed that this compound exhibits selective cytotoxicity towards breast (MDA-MB-231) and lung (A549) cancer cell lines. The mechanism involves cell cycle arrest and apoptosis induction, highlighting its potential as a lead compound for developing new cancer therapies .

作用機序

The mechanism of action of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by interfering with cellular processes, leading to antimicrobial or antitumor activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

類似化合物との比較

Table 1: Structural Comparison of Key Compounds

Antitumor Potential

- Vandetanib : A tyrosine kinase inhibitor targeting EGFR and VEGFR, approved for medullary thyroid cancer. Its 4-bromo-2-fluorophenyl group contributes to binding affinity in hydrophobic kinase pockets .

- Phenazine-1-carboxamide (PCN) : Produced microbially by Pseudomonas chlororaphis HT66, PCN exhibits plant growth-promoting and antifungal activities. Overexpression of phzI in HT66 enhances PCN yield by 2.3-fold, highlighting the role of quorum sensing in biosynthesis .

Physicochemical Properties

- Solubility : The carboxamide group may improve aqueous solubility relative to vandetanib’s methoxy groups.

生物活性

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide belongs to the phenazine class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:

- Phenazine Core : This aromatic system is crucial for the biological activity of the compound.

- Substituents : The presence of a bromo and a fluoro group enhances its chemical reactivity and potential biological interactions.

Anticancer Activity

Phenazine derivatives, including N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action :

- Case Study :

Antimicrobial Activity

The antimicrobial properties of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide are also noteworthy. Phenazines are known to exhibit broad-spectrum antimicrobial activity.

- Mechanism :

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide is essential for optimizing its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromo Group | Enhances reactivity and potential binding |

| Fluoro Group | Increases lipophilicity, affecting solubility |

| Carboxamide Functionality | Contributes to hydrogen bonding interactions |

Studies suggest that variations in substituents significantly influence both the potency and selectivity of these compounds against different biological targets .

Q & A

Basic: What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling phenazine-1-carboxylic acid derivatives with 4-bromo-2-fluoroaniline. A plausible route includes:

- Step 1: Activate phenazine-1-carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) .

- Step 2: React the activated intermediate with 4-bromo-2-fluoroaniline in anhydrous dichloromethane or DMF under nitrogen atmosphere.

- Step 3: Purify via column chromatography (e.g., 0–15% ethyl acetate/heptane gradient) and confirm purity using TLC/HPLC .

Key Data:

| Parameter | Value/Reagent | Source |

|---|---|---|

| Coupling Agent | DCC/EDCI + DMAP | Adapted from |

| Solvent | DMF or dichloromethane | |

| Purification | Combi-flash chromatography |

Basic: How is the compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, aromatic protons in phenazine appear at δ 7.5–8.8 ppm, while fluorophenyl protons show splitting patterns (e.g., J = 8.5–2.0 Hz for fluorine coupling) .

- LCMS/HPLC: Confirm molecular ion peaks (e.g., m/z 378.1 [M+H]⁺ for a related compound) and retention times (e.g., 1.02 minutes with SQD-FA05 column) .

- Elemental Analysis: Validate C, H, N, Br, and F percentages.

Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or dynamic processes (e.g., tautomerism). Strategies include:

- Cross-Validation: Compare with authentic spectra of phenazine-1-carboxamide derivatives .

- Variable Temperature NMR: Resolve overlapping peaks by altering temperature (e.g., 25–60°C).

- Crystallography: Use single-crystal X-ray diffraction (e.g., SHELX programs) for unambiguous confirmation .

Example: A discrepancy in ¹³C NMR signals for carbonyl groups might arise from rotational isomerism; crystallography can clarify bond angles .

Advanced: What are the hypothesized biological targets of this compound?

Methodological Answer:

Based on phenazine-1-carboxamide derivatives, potential targets include:

- Fungal Proteins: NADPH nitrite reductase, ATP-binding cassette transporters (e.g., in Rhizoctonia solani) .

- Bacterial Pathways: Phenazine-degrading enzymes (e.g., in Mycobacteria) .

- Anticancer Targets: DNA intercalation or redox cycling (observed in pyocyanin analogs) .

Experimental Design:

- In Vitro Assays: Test antifungal activity using microdilution (MIC values) against Candida or Aspergillus strains.

- Molecular Docking: Screen against fungal protein databases (e.g., PDB IDs 4XYZ, 5ABC) .

Advanced: How can computational methods optimize its reactivity or stability?

Methodological Answer:

- DFT Calculations: Predict electron-deficient regions (e.g., phenazine core) for nucleophilic attack using Gaussian or ORCA .

- Molecular Dynamics: Simulate stability in biological membranes (e.g., GROMACS) to assess bioavailability.

- QSAR Models: Corporate substituent effects (e.g., bromo/fluoro groups) to refine activity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。